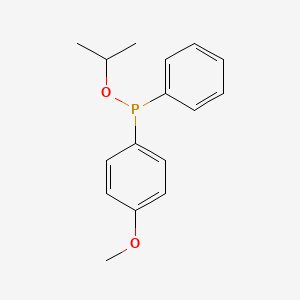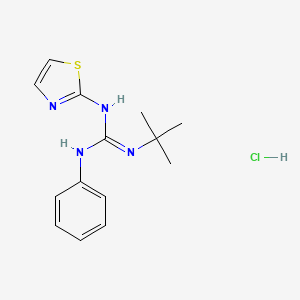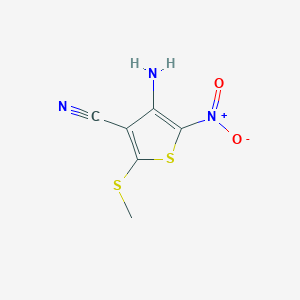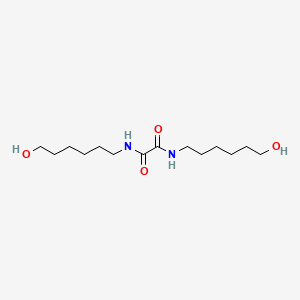
N~1~,N~2~-Bis(6-hydroxyhexyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Bis(6-hydroxyhexyl)ethanediamide is a chemical compound characterized by the presence of two 6-hydroxyhexyl groups attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(6-hydroxyhexyl)ethanediamide typically involves the reaction of ethanediamide with 6-hydroxyhexylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis(6-hydroxyhexyl)ethanediamide may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Bis(6-hydroxyhexyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N~1~,N~2~-Bis(6-hydroxyhexyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,N~2~-Bis(6-hydroxyhexyl)ethanediamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: This compound has two hydroxyethyl groups instead of hydroxyhexyl groups.
N,N’-Bis(2-hydroxyethyl)oxamide: Similar structure but with different functional groups.
Uniqueness
N~1~,N~2~-Bis(6-hydroxyhexyl)ethanediamide is unique due to the presence of longer hydroxyhexyl chains, which may impart different physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
75396-47-3 |
|---|---|
Formule moléculaire |
C14H28N2O4 |
Poids moléculaire |
288.38 g/mol |
Nom IUPAC |
N,N'-bis(6-hydroxyhexyl)oxamide |
InChI |
InChI=1S/C14H28N2O4/c17-11-7-3-1-5-9-15-13(19)14(20)16-10-6-2-4-8-12-18/h17-18H,1-12H2,(H,15,19)(H,16,20) |
Clé InChI |
IAEQSNFQAYAFFC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCO)CCNC(=O)C(=O)NCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

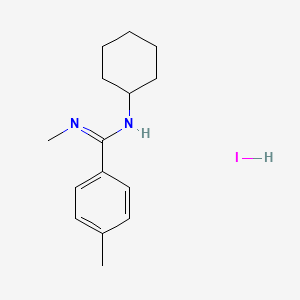


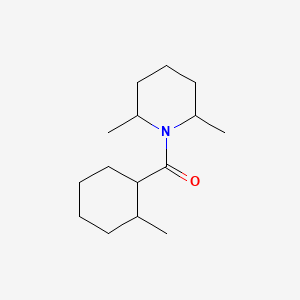

![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
